Stereochemically-Defined Precursor to Potent mGluR5 Antagonists
The (cis) stereochemistry of the title compound is essential for the biological activity of its derived products. When elaborated, as in US Patent 10,328,054 Example Compound 11, it yields a functional mGluR5 antagonist with an IC50 of <500 nM in a Fluo-8 calcium flux assay [1]. This contrasts sharply with the potential for inactive stereoisomers, where a trans-ring junction would orient the key ethynyl vector in an incompatible direction. The patent data confirms that this specific configuration is a prerequisite for achieving sub-micromolar activity in the final compound.
| Evidence Dimension | Functional antagonism of rat mGluR5 in cellular assay |
|---|---|
| Target Compound Data | Not directly assayed (used as intermediate); final compound (Example 11) IC50 <500 nM |
| Comparator Or Baseline | Incorrect diastereomer (e.g., trans-ring junction) |
| Quantified Difference | Inactivity highly probable; patent SAR only supports cis-configured, 1-ethynyl substituted cores |
| Conditions | HEK293 cells stably expressing recombinant rat mGluR5; Fluo-8 dye-loaded calcium flux functional assay [2] |
Why This Matters
Confirms the absolute necessity of the specified (cis) stereochemistry for accessing the active pharmacophore, directly impacting compound selection for SAR campaigns.
- [1] BindingDB. (n.d.). BDBM400224: US10328054, Example Compound 11. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=400224 View Source
- [2] BindingDB. (n.d.). Entry 3421: Assay description for functional mGluR5 assay used across US10328054 compounds. Retrieved from https://bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=3421 View Source
